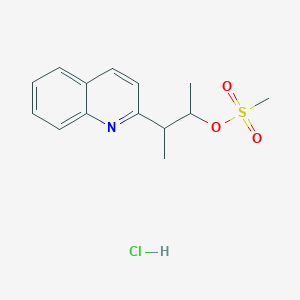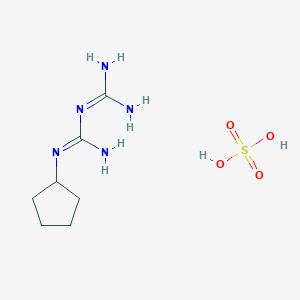
N-cyclopentylimidodicarbonimidic diamide sulfate
Descripción general
Descripción
N-cyclopentylimidodicarbonimidic diamide sulfate, also known as N-CPIDDS, is an organic compound that has been used for a variety of applications in scientific research. It is a highly versatile compound that can be used in many different types of experiments. N-CPIDDS is a white crystalline powder with a molecular weight of 446.3 g/mol and a melting point of 160-163 °C. It has many unique properties that make it ideal for use in laboratory experiments.
Aplicaciones Científicas De Investigación
N-cyclopentylimidodicarbonimidic diamide sulfate has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, as a catalyst in organic reactions, and as an inhibitor of enzymes. It has also been used in the synthesis of polymers, as a stabilizer for proteins, and as a surfactant in drug delivery. Additionally, it has been used in the study of the structure and function of proteins, and as a means of controlling the release of drugs.
Mecanismo De Acción
The mechanism of action of N-cyclopentylimidodicarbonimidic diamide sulfate is not fully understood. However, it is believed that the compound binds to proteins, causing them to become more soluble and therefore more easily accessible to enzymes. This allows the enzymes to act on the proteins, which can result in changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
N-cyclopentylimidodicarbonimidic diamide sulfate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to reduce the solubility of proteins, and to alter the structure and function of proteins. Additionally, it has been shown to increase the permeability of cell membranes and to affect the transport of ions across them.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentylimidodicarbonimidic diamide sulfate has many advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of applications. It is also easy to synthesize and can be stored for long periods of time without degradation. Additionally, it is highly soluble in water and other polar solvents, making it easy to use in a variety of experiments.
However, there are some limitations to using N-cyclopentylimidodicarbonimidic diamide sulfate in laboratory experiments. It can be toxic and can cause irritation if not handled properly. Additionally, it can be difficult to control the concentration of the compound when using it in experiments.
Direcciones Futuras
There are many potential future directions for the use of N-cyclopentylimidodicarbonimidic diamide sulfate in scientific research. One potential direction is to use it as a means of controlling the release of drugs. Additionally, it could be used to study the structure and function of proteins, to synthesize polymers, and to stabilize proteins. It could also be used to study the effects of enzymes on proteins and to study the permeability of cell membranes. Finally, it could be used to study the effects of various drugs on the body.
Propiedades
IUPAC Name |
2-cyclopentyl-1-(diaminomethylidene)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5.H2O4S/c8-6(9)12-7(10)11-5-3-1-2-4-5;1-5(2,3)4/h5H,1-4H2,(H6,8,9,10,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQHJSFQFJTDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=C(N)N=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylimidodicarbonimidic diamide sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile](/img/structure/B1432180.png)


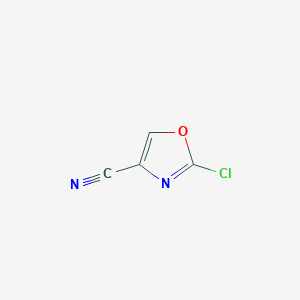
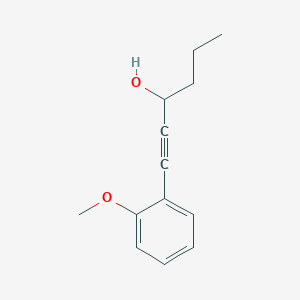

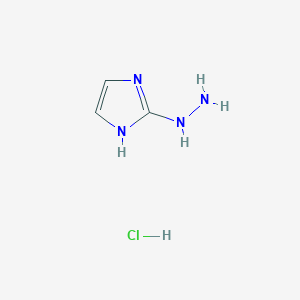
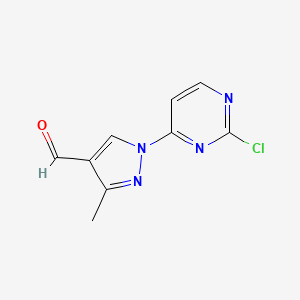
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1432196.png)
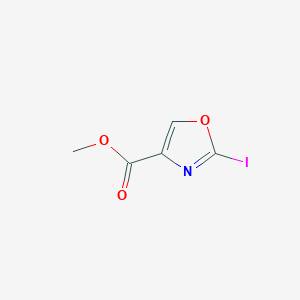
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate](/img/structure/B1432198.png)

